Isomeric Equilibrium Favors 2,4′-Isomer Over 4,4′-Isomer
When pure 2,2′-, 2,4′- or 4,4′-monothiobisphenol is heated in phenol at 180 °C in the presence of sodium hydroxide, all three isomers rapidly interconvert to reach an equilibrium mixture composed of 2,2′-, 2,4′- and 4,4′-monothiobisphenol in an approximate ratio of 45:45:10 [1]. Thus, the 2,4′-isomer (target compound) is thermodynamically preferred over the 4,4′-isomer by a factor of 4.5 under these conditions, indicating significantly greater relative stability in alkaline melts.
| Evidence Dimension | Isomeric ratio at thermodynamic equilibrium |
|---|---|
| Target Compound Data | 45% of the equilibrium mixture |
| Comparator Or Baseline | 4,4′-Monothiobisphenol: 10% of the equilibrium mixture |
| Quantified Difference | 2,4′-isomer is 4.5‑fold more abundant than 4,4′-isomer |
| Conditions | Phenol solvent, 180 °C, NaOH catalyst, intermolecular rearrangement |
Why This Matters
In high‑temperature alkaline environments—e.g., polymer melt stabilization—the 2,4′-isomer remains the predominant phenolic species, reducing the formation of less stable 4,4′‑congeners and minimizing variabilities in antioxidant performance.
- [1] Neale, A. J.; Bain, P. J.; Rawlings, T. J. Rearrangements and Decompositions of Thiobisphenols. Tetrahedron 1969, 25 (18), 4583–4591. https://doi.org/10.1016/S0040-4020(01)83001-5. View Source
